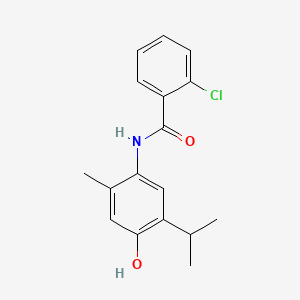![molecular formula C18H21N3O3S2 B5553842 (4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridine derivatives involves multi-step reactions starting from pyridine-2(1H)-thione derivatives, undergoing cyclization, and further reactions to yield various heterocyclic compounds. Such processes often involve interactions with α-halo-reagents, ethanol/piperidine solutions, and dimethylformamide-dimethylacetal (DMF-DMA), leading to the formation of compounds with pyrazolo[3,4-b]pyridine and thiazolylpyrazolo[3,4-b]pyridine derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms and fused ring systems, contributing to a complex three-dimensional geometry. This complexity impacts the compound's chemical reactivity and potential interactions with biological targets. Advanced techniques, such as NMR spectroscopy and X-ray diffraction analysis, are employed to elucidate these structures and understand the spatial arrangement of atoms (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves nucleophilic substitution reactions, cyclizations, and interactions with various reagents leading to the formation of diverse heterocyclic structures. The presence of thieno and pyridine rings contributes to their reactivity towards electrophiles and nucleophiles, enabling the synthesis of a wide range of derivatives with potential biological activities (Abdelhamid & Al-Atoom, 2006).
科学的研究の応用
Subheading: Heterocyclic Compounds Based on Pyrazole Derivatives
A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to various derivatives including pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, and pyridine derivatives. These compounds demonstrated significant antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemistry of Substituted Pyrazolo[1,5-a]pyrimidines
Subheading: Reaction Mechanisms and Structural Analysis
Chimichi et al. (1996) investigated the reaction of ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid, resulting in the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. The study provided insights into the reaction mechanisms and structural analysis through NMR spectroscopy and X-ray diffraction (Chimichi et al., 1996).
Pyrrole, Pyrazine, and Pyridine Formation in Browning Reaction
Subheading: Mechanisms in Non-Enzymic Browning Reaction
Milić and Piletić (1984) identified several pyrroles, pyrazines, and a pyridine derivative in a heated reaction mixture of d-glucose and aminobutyric acid isomer model systems. Their study on the non-enzymic browning reaction proposed mechanisms for the formation of these compounds, contributing to the understanding of food chemistry (Milić & Piletić, 1984).
Pyridine-Thione in Heterocyclic Synthesis
Subheading: Synthesis of Nicotinic Acid Ester and Other Derivatives
Gad-Elkareem, Abdel-fattah, and Elneairy (2006) focused on the synthesis of nicotinic acid esters and various heterocyclic derivatives using pyridine-2(1H)-thione. Their work contributed to the field of heterocyclic chemistry by providing novel synthetic pathways and compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).
Ru Complexes for Water Oxidation
Subheading: Synthesis and Characterization for Oxygen Evolution
Zong and Thummel (2005) synthesized a series of dinuclear complexes and studied their potential for water oxidation. The complexes, involving 4-substituted pyridine ligands, demonstrated significant oxygen evolution, highlighting their potential in catalysis (Zong & Thummel, 2005).
Pyrazine Amide Ligands in Molecular Weaving
Subheading: Probing Polynuclear Transition Metal Complexes
Cockriel et al. (2008) synthesized pyrazine-containing ligands to form polynuclear transition metal complexes. The study provided insights into their ability to form intricate structures, contributing to the understanding of molecular weaving in inorganic chemistry (Cockriel et al., 2008).
Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis
Subheading: Synthesis of Pyrido and Pyrazolyl Derivatives
Elneairy, Gad-Elkareem, and Abdel-fattah (2006) explored the synthesis of pyrido and pyrazolyl derivatives using thieno[2,3-b]pyridine-2-carbohydrazide. Their work expanded the repertoire of polyheterocyclic compounds, contributing to heterocyclic chemistry (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
特性
IUPAC Name |
1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c22-18(8-14-3-7-25-11-14)21-6-5-20(10-15-2-1-4-19-9-15)16-12-26(23,24)13-17(16)21/h1-4,7,9,11,16-17H,5-6,8,10,12-13H2/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEOPRSMGTZKNN-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC3=CN=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CN=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)
![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)